1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione
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Overview
Description
1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a thione group at the 4-position, a phenyl group at the 2-position, and a 4-chlorophenyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with aniline to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinazoline derivatives .
Scientific Research Applications
1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-phenylquinazoline-4-thione
- 1-(4-Chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline
- 2-Phenylquinazoline-4-thione
Comparison: 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to the presence of both the 4-chlorophenyl and phenyl groups, as well as the thione functionality. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the thione group enhances its potential as an antimicrobial agent, while the aromatic substituents contribute to its overall stability and reactivity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2S/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSXYTJPYXGEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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